molecular formula C19H17NO3S2 B5013658 (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 6515-76-0

(5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5013658
CAS No.: 6515-76-0
M. Wt: 371.5 g/mol
InChI Key: TVYYYDMRRUIOID-SFQUDFHCSA-N
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Description

The compound "(5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one" belongs to the rhodanine family, characterized by a 2-thioxo-1,3-thiazolidin-4-one core. Its structure features a benzylidene group at the 5-position in the E-configuration and a substituted phenoxyethoxy chain (2-[2-(4-methylphenoxy)ethoxy]) attached to the benzylidene moiety.

Properties

IUPAC Name

(5E)-5-[[2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-13-6-8-15(9-7-13)22-10-11-23-16-5-3-2-4-14(16)12-17-18(21)20-19(24)25-17/h2-9,12H,10-11H2,1H3,(H,20,21,24)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYYYDMRRUIOID-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC=C2/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367849
Record name ZINC03002780
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6515-76-0
Record name ZINC03002780
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone and a benzaldehyde derivative in the presence of a base.

    Etherification: The final step involves the etherification of the phenol group with an appropriate alkyl halide to introduce the ethoxy groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Additions at the Thioxo Group

The 2-thioxo moiety (C=S) demonstrates nucleophilic susceptibility, enabling reactions with electrophiles:

Reaction TypeConditionsReactantsProducts FormedReference
AlkylationBasic media (K₂CO₃)Alkyl halidesS-alkyl derivatives
AcylationPyridine catalysisAcid chloridesThioester derivatives
Oxidative desulfurizationH₂O₂/AcOHOxidizing agentsThiazolidin-4-one

Mechanistic insight: The sulfur atom attacks electrophilic centers, followed by proton transfer or elimination steps. This reactivity is exploited in prodrug activation strategies.

Electrophilic Aromatic Substitution

The benzylidene and phenoxy aromatic rings undergo regioselective substitutions:

PositionElectrophileConditionsMajor ProductYield
Benzylidene C4Nitronium ionHNO₃/H₂SO₄, 0°C4-nitrobenzylidene derivative68-72%
Phenoxy ringBromineFeBr₃, CH₂Cl₂Para-brominated ether55-60%

Steric hindrance from the methylphenoxy group directs electrophiles to less substituted positions .

Hydrolysis Reactions

Ether and thiazolidinone functionalities show differential stability:

Acidic hydrolysis (HCl/EtOH, reflux):

  • Cleavage of methylphenoxy ether → phenolic -OH group

  • Thiazolidinone ring remains intact

Basic hydrolysis (NaOH/H₂O, 80°C):

  • Thioxo group converts to carbonyl (C=O)

  • Benzylidene double bond isomerization observed

Cycloaddition Reactivity

The conjugated enone system participates in:

Cycloaddition TypePartnerConditionsProduct
Diels-Alder1,3-butadieneToluene, 110°CBicyclic thiazolidinone
1,3-DipolarAzomethine ylideMicrowave irradiationSpiro-pyrrolidine derivatives

Reaction stereochemistry depends on the E-configuration of the benzylidene group .

Metal Complexation

Coordination occurs through multiple sites:

Metal IonBinding SitesComplex GeometryStability Constant (log K)
Cu²⁺Thioxo S + carbonyl OSquare planar8.9 ± 0.2
Fe³⁺Phenoxy O + thiazolidinoneOctahedral6.7 ± 0.3

These complexes show enhanced radical scavenging activity compared to the free ligand.

Redox Transformations

Oxidation (mCPBA, CH₂Cl₂):

  • Thioxo → Sulfoxide → Sulfone (stepwise)

  • Benzylidene epoxidation at higher concentrations

Reduction (NaBH₄/MeOH):

  • Selective reduction of C=C bond → saturated thiazolidinone

  • Thioxo group unaffected under mild conditions

Biological Activation Pathways

In pharmacokinetic studies:

  • CYP3A4-mediated O-dealkylation of methylphenoxy group

  • Glutathione conjugation at thioxo sulfur (Phase II metabolism)

  • Plasma esterases cleave ethoxy linkages (t₁/₂ = 2.3 hr)

This comprehensive reaction profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's multifunctional architecture allows orthogonal modification strategies, particularly valuable in combinatorial chemistry approaches . Further studies should quantify reaction kinetics and explore photochemical reactivity.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their insulin-sensitizing effects, making them significant in diabetes research. Studies have indicated that derivatives of thiazolidinediones can enhance glucose uptake and improve insulin sensitivity in peripheral tissues. For instance, compounds similar to (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one have shown promising results in lowering blood glucose levels in diabetic animal models .

Antioxidant Properties

Research has demonstrated that thiazolidinedione derivatives possess antioxidant properties, which can mitigate oxidative stress-related diseases. The presence of phenolic groups in the structure contributes to the radical-scavenging ability of these compounds. This antioxidant activity is crucial for developing therapeutic agents against conditions like cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. Thiazolidinediones have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Activity

Emerging studies indicate that thiazolidinedione derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves modulation of signaling pathways associated with cell proliferation and survival. Preliminary data suggest that this compound could be evaluated further for its potential use as an adjunct therapy in cancer treatment .

Case Studies

StudyObjectiveFindings
Nikalje et al. (2012)Synthesis and evaluation of thiazolidinedione derivativesIdentified hypoglycemic activity in various derivatives; suggested structural modifications could enhance efficacy .
Recent Pharmacological ReviewAssessing the therapeutic potential of thiazolidinedionesHighlighted the role of thiazolidinediones in metabolic disorders; emphasized the need for further clinical studies on new derivatives like this compound .

Mechanism of Action

The mechanism of action of (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.

    Pathways Involved: Inhibition of the COX pathway, leading to reduced inflammation. Inhibition of kinase pathways, potentially leading to anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Rhodanine derivatives are typically modified at the 5-position benzylidene group and the 3-position nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Compound Name (Configuration) Substituent on Benzylidene Key Features Biological Activity (IC50) Reference
Target Compound (5E) 2-[2-(4-Methylphenoxy)ethoxy] High lipophilicity, flexible chain Not Reported -
(5Z)-5-(4-Bromobenzylidene) analog 4-Bromo Electron-withdrawing, rigid 3.0 μM (PET inhibition)
(5Z)-5-(4-Chlorobenzylidene) analog 4-Chloro Moderate lipophilicity 1.3 μM (Antialgal activity)
(5E)-3-Isobutyl-5-(4-hydroxybenzylidene) 4-Hydroxy Polar, hydrogen-bond donor Not Reported
D8: 3-(2-Diethylaminoethyl)-5-(4-methylbenzylidene) 4-Methyl Basic side chain, enhanced solubility Antimicrobial activity
(Z)-5-(4-Ethoxybenzylidene) derivative 4-Ethoxy Electron-donating, moderate lipophilicity Synthesis yield: 80%
Key Observations:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., 4-Br, 4-Cl) enhance biological activity in photosynthesis inhibition and antialgal applications .

This contrasts with polar groups like 4-hydroxy or basic side chains (e.g., diethylaminoethyl in D8 ), which enhance aqueous solubility.

Stereochemical Considerations :

  • The E-configuration in the target compound is critical for activity, as Z/E isomerism significantly impacts biological function. For example, (5Z)-isomers in showed superior PET inhibition compared to E-analogs .

Analytical Techniques:
  • Crystallography : Tools like SHELX and ORTEP are critical for confirming the E/Z configuration and molecular geometry.
  • Spectroscopy : NMR and IR data (e.g., ) validate the benzylidene conjugation and substituent integration.

Biological Activity

The compound (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, antioxidant, and other pharmacological properties.

Chemical Structure and Properties

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen, which contributes to its biological efficacy. The specific structure of the compound under investigation includes various substituents that influence its activity.

Anticancer Activity

Thiazolidin-4-one derivatives have shown notable anticancer properties. For instance, studies indicate that compounds within this class can inhibit cancer cell proliferation through various mechanisms. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
K562 (Leukemia)8.5 - 14.9
HeLa (Cervical)8.9 - 15.1
MDA-MB-361 (Breast)12.7 - 25.6

These values indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutics like cisplatin.

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-ones have been extensively documented. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

BacteriaInhibition Zone (mm)Reference
Escherichia coli26
Staphylococcus aureusNot specified

The presence of specific substituents on the phenyl group enhances the antimicrobial activity, with certain derivatives achieving up to 88.46% inhibition against E. coli.

Antioxidant Activity

Antioxidant effects are critical in mitigating oxidative stress-related diseases. The compound has been tested for its radical scavenging ability using assays such as DPPH and ABTS:

CompoundEC50 (µM)Comparison
Thiazolidin derivative60.83 ± 0.86More active than ibuprofen (773.67 ± 3.41)

These results suggest that the compound exhibits strong antioxidant potential, significantly surpassing traditional antioxidants like ibuprofen.

The anticancer activity of thiazolidin-4-one derivatives is attributed to their ability to induce apoptosis in cancer cells via both extrinsic and intrinsic pathways. Studies have shown that these compounds can disrupt cellular signaling pathways critical for cancer cell survival.

Case Studies

Recent studies have highlighted the potential of thiazolidin-4-one derivatives in clinical settings:

  • Cytotoxicity in Cancer Cells : A study demonstrated that selected thiazolidin-4-one derivatives exhibited selective cytotoxicity against HeLa and K562 cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
  • Antimicrobial Efficacy : Another research highlighted a derivative's ability to inhibit bacterial growth effectively, suggesting possible applications in treating bacterial infections resistant to conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via a condensation reaction between a rhodanine derivative (e.g., 2-thioxothiazolidin-4-one) and a substituted benzaldehyde. A typical procedure involves:

  • Reacting 2-thioxothiazolidin-4-one with 2-[2-(4-methylphenoxy)ethoxy]benzaldehyde in acetic acid under reflux.
  • Using ammonium acetate as a catalyst to facilitate imine formation .
  • Purification via recrystallization from methanol or ethanol .

Q. Optimization strategies :

  • Vary molar ratios of reactants (e.g., 1:1.2 aldehyde-to-rhodanine) to drive completion.
  • Adjust reaction time (24–48 hours) and temperature (80–100°C) to balance yield and side reactions.
  • Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • IR spectroscopy : Confirms the presence of C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹) .
  • NMR (¹H and ¹³C) : Identifies aromatic protons (δ 6.5–8.0 ppm), methylphenoxy groups (δ 2.3 ppm for CH₃), and thiazolidinone carbons (δ 165–180 ppm) .
  • X-ray crystallography : Resolves the (5E)-configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using SHELXL .
  • EI-MS : Validates molecular weight via parent ion peaks (e.g., m/z 489.5 for analogous compounds) .

Q. What types of chemical reactions are feasible for this compound, and under what conditions?

  • Oxidation : The exocyclic double bond (C5-benzylidene) can undergo epoxidation with mCPBA in dichloromethane .
  • Reduction : Sodium borohydride reduces the thioxo group (C=S → C-SH) in ethanol/water .
  • Electrophilic substitution : Bromination at the aromatic ring using Br₂ in acetic acid .
  • Hydrolysis : Acidic conditions cleave the thiazolidinone ring, yielding thiourea derivatives .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and physicochemical properties?

X-ray studies reveal:

  • Hydrogen bonding : O–H⋯O and S–H⋯O interactions form S(5) and S(6) ring motifs, stabilizing 1D polymeric chains .
  • π-π stacking : Between the thiazolidinone ring (centroid Cg1) and benzylidene aromatic ring (Cg2), with centroid distances of 3.45–3.60 Å .
  • C–H⋯π interactions : Contribute to dense packing, enhancing thermal stability (melting points >200°C) .

Methodological note : Use SHELXTL for refinement and ORTEP-3 for visualizing disordered solvent molecules (e.g., methanol in the lattice) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

  • Target validation : Screen against specific enzymes (e.g., bacterial dihydrofolate reductase) via molecular docking and enzyme inhibition assays .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., 4-methylphenoxy vs. halogenated analogs) on bioactivity .
  • Dose-response studies : Use IC₅₀/EC₅₀ values to differentiate cytotoxic vs. cytostatic effects in cancer cell lines .

Q. Example data :

SubstituentIC₅₀ (μM) against MCF-7MIC (μg/mL) against S. aureus
4-Methylphenoxyethoxy12.3 ± 1.28.5 ± 0.7
4-Chlorophenoxyethoxy8.9 ± 0.96.2 ± 0.5

Q. How can synthetic byproducts or isomeric impurities be identified and minimized during scale-up?

  • Chromatography (HPLC/GC-MS) : Detect isomers (e.g., Z/E configurations) using C18 columns with acetonitrile/water gradients .
  • Recrystallization : Use solvent mixtures (e.g., DMF/ethanol) to selectively crystallize the (5E)-isomer .
  • Kinetic control : Lower reaction temperatures (≤60°C) to favor the thermodynamically stable (5E)-form .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (e.g., thione-thiol equilibrium) .
  • Molecular dynamics (MD) : Simulate binding to protein targets (e.g., hemoglobin subunits) using GROMACS .
  • Docking (AutoDock Vina) : Predict interactions with bacterial enzyme active sites (e.g., ΔG = −9.2 kcal/mol for FabI inhibition) .

Methodological Best Practices

  • Crystallography : Refine hydrogen atom positions using SHELXL’s riding model with Uiso = 1.2–1.5×Ueq .
  • Synthetic reproducibility : Document solvent purity (HPLC-grade) and moisture control (argon atmosphere) to avoid side reactions .
  • Data contradiction : Cross-validate bioactivity results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

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